Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate is a complex organic compound that integrates multiple functional groups, including a quinoline moiety, a pyrimidine ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, which is then coupled with a pyrimidine intermediate. The key steps include:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Coupling with Pyrimidine: The quinoline derivative is then reacted with a pyrimidine intermediate, which can be synthesized via the Biginelli reaction, involving the condensation of urea, an aldehyde, and a β-keto ester.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline moiety can be reduced under catalytic hydrogenation conditions to yield tetrahydroquinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies investigating enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Chemical Biology: It serves as a probe in chemical biology to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety intercalates into DNA, disrupting its function and leading to cell cycle arrest. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(methylsulfanyl)-4-(quinolin-8-yloxy)-5-pyrimidinecarboxylate: Similar structure but with variations in the substituents on the quinoline ring.
Methyl 2-(methylsulfanyl)-4-(quinolin-8-yloxy)-5-pyrimidinecarboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both quinoline and pyrimidine rings allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-4-quinolin-8-yloxypyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-3-22-16(21)12-10-19-17(24-2)20-15(12)23-13-8-4-6-11-7-5-9-18-14(11)13/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEALGRHCWHNSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC3=C2N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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